molecular formula C20H8AlI4O5 B1669068 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt CAS No. 12227-78-0

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt

Cat. No.: B1669068
CAS No.: 12227-78-0
M. Wt: 862.9 g/mol
InChI Key: OHIANNHOPJYTOK-UHFFFAOYSA-N
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Description

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt is a complex organic compound with the molecular formula C20-H8-I4-O5.2/3Al . This compound is known for its unique structure, which includes multiple iodine atoms and hydroxyl groups, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct placement of iodine atoms on the xanthene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where xanthene derivatives are treated with iodine in the presence of aluminium salts. The process is optimized for high yield and purity, often involving multiple purification steps to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and may require the presence of catalysts .

Major Products

Scientific Research Applications

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with various molecular targets. The hydroxyl groups and iodine atoms play crucial roles in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt is unique due to its high iodine content and the presence of aluminium ions, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high-density materials and specific reactivity patterns .

Properties

CAS No.

12227-78-0

Molecular Formula

C20H8AlI4O5

Molecular Weight

862.9 g/mol

IUPAC Name

dialuminum;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C20H8I4O5.Al/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;

InChI Key

OHIANNHOPJYTOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al].[Al]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Al]

Appearance

Solid powder

Key on ui other cas no.

12227-78-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Pigment Red 172;  C.I. Food Red 14:1;  C.I. Acid Red 51:1;  Erythrosine-aluminum lake;  Acid Red 51:1;  Pigment Red 172; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt
Reactant of Route 2
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt
Reactant of Route 3
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt
Reactant of Route 4
Reactant of Route 4
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt
Reactant of Route 5
Reactant of Route 5
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt
Reactant of Route 6
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt

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